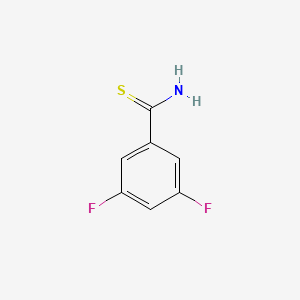

3,5-Difluorothiobenzamide

Description

3,5-Difluorothiobenzamide is a fluorinated thiobenzamide derivative characterized by two fluorine atoms at the 3 and 5 positions of the benzene ring and a thioamide (-C(S)NH₂) functional group. Thiobenzamides are sulfur-containing analogs of benzamides, where the oxygen atom in the carbonyl group is replaced by sulfur.

Properties

IUPAC Name |

3,5-difluorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKMTQYRQXSOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675476 | |

| Record name | 3,5-Difluorobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874791-10-3 | |

| Record name | 3,5-Difluorobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluorothiobenzamide typically involves the reaction of 3,5-difluorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

3,5-Difluorobenzoyl chloride+Ammonium thiocyanate→this compound+Ammonium chloride

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorothiobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiocarbonyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The thiocarbonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Hydrogen peroxide or peracids in aqueous or organic solvents are typical oxidizing agents.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.

Oxidation Reactions: Products include sulfonyl derivatives of this compound.

Reduction Reactions: Products include thiol derivatives of this compound.

Scientific Research Applications

3,5-Difluorothiobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiocarbonyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, including halogenated benzamides, fluorinated aromatic derivatives, and coordination compounds. Below is a detailed analysis based on the available evidence and inferred properties:

Structural and Electronic Comparisons

Key Observations :

- Fluorine vs.

- Thioamide vs. Aldehyde: The thioamide group in this compound may offer stronger metal-binding capabilities (via S/N donors) compared to aldehydes, which typically coordinate via oxygen .

Pharmacological Potential

- Enhanced Bioavailability : Fluorine substituents improve membrane permeability and metabolic stability, as seen in the indazol derivative’s design for drug candidates .

- Target Selectivity : The 3,5-difluoro pattern may mimic natural substrates or inhibit enzymes (e.g., kinases) by disrupting hydrogen bonding networks.

Biological Activity

3,5-Difluorothiobenzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₇H₅F₂NS. The compound contains a thiobenzamide structure with two fluorine atoms substituted at the 3 and 5 positions on the benzene ring. The synthesis of this compound typically involves the reaction of thiobenzamide derivatives with fluorinating agents, which can yield various substituted products depending on the reaction conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent. The following sections summarize key findings from research studies.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 2000 |

| Pseudomonas aeruginosa | 1000 |

| Enterococcus faecalis | 750 |

These results suggest that the compound may be particularly effective against certain pathogens while showing limited activity against others, such as E. coli.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown promising results against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 400 |

| Aspergillus niger | 600 |

The antifungal activity indicates that this compound could be a candidate for further development in treating fungal infections.

Case Studies and Research Findings

Several case studies have explored the pharmacological effects of this compound in vivo and in vitro. Notably:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiobenzamide derivatives, including this compound. The study concluded that compounds with halogen substitutions displayed enhanced activity compared to their non-substituted counterparts .

- Mechanism of Action : Research suggests that the mechanism underlying the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

- Toxicity and Safety Profile : Toxicological assessments indicate that while this compound shows promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects in clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.